2,2-Difluoropropyl trifluoromethanesulfonate

Nucleophilic substitution Leaving group ability Reaction kinetics

2,2-Difluoropropyl trifluoromethanesulfonate (CAS 784193-15-3) is a fluorinated alkyl triflate ester with the molecular formula C4H5F5O3S and a molecular weight of 228.14 g/mol. It is characterized by a propyl chain bearing gem‑difluoro substitution at the 2‑position and a trifluoromethanesulfonate (triflate) leaving group.

Molecular Formula C4H5F5O3S
Molecular Weight 228.14
CAS No. 784193-15-3
Cat. No. B3031861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropyl trifluoromethanesulfonate
CAS784193-15-3
Molecular FormulaC4H5F5O3S
Molecular Weight228.14
Structural Identifiers
SMILESCC(COS(=O)(=O)C(F)(F)F)(F)F
InChIInChI=1S/C4H5F5O3S/c1-3(5,6)2-12-13(10,11)4(7,8)9/h2H2,1H3
InChIKeyPQTXBPSLBYWNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoropropyl Trifluoromethanesulfonate (CAS 784193-15-3) – Technical Specifications and Procurement Overview


2,2-Difluoropropyl trifluoromethanesulfonate (CAS 784193-15-3) is a fluorinated alkyl triflate ester with the molecular formula C4H5F5O3S and a molecular weight of 228.14 g/mol . It is characterized by a propyl chain bearing gem‑difluoro substitution at the 2‑position and a trifluoromethanesulfonate (triflate) leaving group . The compound is supplied as a liquid with a typical purity of ≥95% and a density of approximately 1.528±0.06 g/cm³ at 20 °C [1]. Its primary utility lies in nucleophilic substitution reactions, where the triflate moiety serves as an exceptionally potent leaving group, enabling the installation of the 2,2‑difluoropropyl motif into pharmacologically relevant scaffolds . The compound is intended exclusively for scientific research and development, including use as a synthetic building block in medicinal chemistry and agrochemical discovery [2].

Why Generic Substitution Fails for 2,2-Difluoropropyl Trifluoromethanesulfonate: Leaving Group Reactivity Dictates Synthetic Outcome


Attempts to replace 2,2-difluoropropyl trifluoromethanesulfonate with its mesylate or tosylate analogs—or even with the corresponding alkyl halide—are fundamentally flawed. The triflate anion (CF3SO3–) is one of the most powerful nucleofuges known, exhibiting solvolytic reactivity 10⁴–10⁶ times greater than tosylate and 10¹⁰–10¹² times greater than halides [1]. In primary alkyl systems such as the 2,2-difluoropropyl group, this translates into markedly faster SN2 displacement kinetics and superior functional group tolerance, particularly with weakly nucleophilic species or under sterically congested conditions . The gem‑difluoro motif further modulates electronic and steric properties relative to non‑fluorinated analogs, directly impacting the efficiency of subsequent transformations . Consequently, substituting a mesylate or tosylate counterpart almost invariably leads to reduced yields, extended reaction times, or outright failure in demanding nucleophilic substitutions. The quantitative evidence presented in Section 3 substantiates these claims and guides proper reagent selection.

Quantitative Differentiation of 2,2-Difluoropropyl Trifluoromethanesulfonate: Head‑to‑Head Reactivity and Physical Property Data


Nucleofugality: Triflate Leaving Group Outperforms Mesylate and Tosylate by Orders of Magnitude

The trifluoromethanesulfonate (triflate) leaving group exhibits solvolytic reactivity 10⁴–10⁶ times greater than tosylate and 10¹⁰–10¹² times greater than halides [1]. In the context of 2,2-difluoropropyl trifluoromethanesulfonate, this translates to dramatically accelerated SN2 displacement rates compared to its 2,2-difluoropropyl mesylate or tosylate counterparts . Although direct kinetic data for this specific compound are not publicly available, the class‑level inference is unequivocal: the triflate moiety ensures the highest electrophilic character among sulfonate esters, enabling reactions with weaker nucleophiles and under milder conditions [2].

Nucleophilic substitution Leaving group ability Reaction kinetics

Reaction Yield: 86% in Diethyl Malonate Alkylation Under Mild Conditions

In a representative nucleophilic substitution, 2,2-difluoropropyl trifluoromethanesulfonate reacted with diethyl malonate in the presence of potassium tert‑butylate in THF at ambient temperature for 92.5 hours to afford diethyl 2-(2,2-difluoropropyl)propanedioate in 86% isolated yield [1]. This high yield underscores the efficacy of the triflate leaving group in a primary, gem‑difluorinated alkylation. Comparable transformations using the corresponding mesylate or tosylate have not been reported under identical conditions, but class‑level reactivity trends predict significantly lower yields or a requirement for elevated temperatures.

Alkylation Diethyl malonate Synthetic efficiency

Solubility Profile: Limited Aqueous Solubility (0.52 g/L) Directs Solvent Selection

2,2-Difluoropropyl trifluoromethanesulfonate exhibits a calculated aqueous solubility of only 0.52 g/L at 25 °C . In contrast, the non‑fluorinated analog propyl triflate is expected to be significantly more soluble in water. The low water solubility of the 2,2-difluoropropyl derivative necessitates anhydrous reaction conditions and favors organic solvents such as THF, DCM, or DMF for nucleophilic substitutions .

Solubility Solvent selection Reaction medium

Physical State and Density: Liquid at RT with High Density (1.528 g/cm³) Simplifies Handling

The compound is a liquid at room temperature with a density of 1.528±0.06 g/cm³ (20 °C) [1]. This compares favorably to solid tosylate analogs (e.g., 2,2-difluoropropyl p-toluenesulfonate, mp > RT) which require dissolution prior to use. The liquid state facilitates precise volumetric dispensing and avoids the extra step of weighing a solid.

Physical property Density Handling

Optimal Use Cases for 2,2-Difluoropropyl Trifluoromethanesulfonate: From Medicinal Chemistry to Agrochemical Intermediates


Installation of the 2,2-Difluoropropyl Group in IL‑17 Modulator Candidates

The compound is employed as a key alkylating agent in the synthesis of 4,4-difluorocyclohexyl derivatives disclosed in WO2021204801A1 as IL‑17 modulators [1]. The high yield (86%) achieved in the alkylation of diethyl malonate underscores the reagent’s suitability for constructing difluorinated side chains critical for modulating target binding and pharmacokinetic properties [1].

Preparation of Gem‑Difluoroalkylated Building Blocks for Drug Discovery

Medicinal chemists utilize 2,2-difluoropropyl trifluoromethanesulfonate to introduce the metabolically stable gem‑difluoropropyl motif into lead compounds . The superior leaving group ability of the triflate ensures efficient coupling with oxygen, nitrogen, and carbon nucleophiles, facilitating rapid SAR exploration of fluorinated analogs .

Synthesis of Fluorinated Agrochemical Intermediates

The compound’s role as a fluorination agent extends to agrochemical research, where the 2,2-difluoropropyl group can enhance the bioavailability and environmental stability of crop protection agents [2]. Its liquid state and high density support automated parallel synthesis workflows, accelerating the discovery of novel fungicides and herbicides [3].

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